

An In-depth Technical Guide to Adamantane-1-carbonitrile (CAS: 23074-42-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *adamantane-1-carbonitrile*

Cat. No.: *B145659*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1-carbonitrile, with its distinctive rigid, cage-like structure, is a pivotal building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data with analysis, safety and handling procedures, and its applications, particularly in the realm of drug discovery. The unique lipophilic and three-dimensional nature of the adamantane moiety imparts favorable pharmacokinetic and pharmacodynamic properties to parent molecules, making **adamantane-1-carbonitrile** a valuable precursor for the synthesis of novel therapeutics. This document serves as an in-depth resource for researchers leveraging this versatile compound in their scientific endeavors.

Chemical and Physical Properties

Adamantane-1-carbonitrile is a white, crystalline solid at room temperature. Its rigid, diamondoid structure contributes to its high melting point and stability.

Table 1: Physicochemical Properties of **Adamantane-1-carbonitrile**

Property	Value	Reference(s)
CAS Number	23074-42-2	[1]
Molecular Formula	C ₁₁ H ₁₅ N	[1]
Molecular Weight	161.24 g/mol	[1]
Melting Point	193-196 °C	[1]
Boiling Point	~274.5 °C (estimated)	[1]
Density	~1.1 g/cm ³ (estimated)	[1]
Appearance	White crystalline powder	[1]
Solubility	Soluble in methanol, ethanol, and benzene.	[1]

Synthesis of Adamantane-1-carbonitrile

Adamantane-1-carbonitrile can be synthesized through several routes, most commonly from adamantane derivatives such as 1-bromoadamantane or 1-adamantanecarboxylic acid.

Synthesis from 1-Adamantanecarboxylic Acid

A common laboratory-scale synthesis involves the conversion of 1-adamantanecarboxylic acid to the corresponding amide, followed by dehydration.

Experimental Protocol:

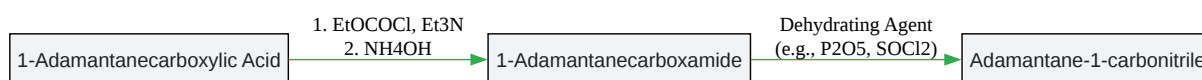
Step 1: Synthesis of 1-Adamantanecarboxamide[2]

- To a stirred and cooled (-10 °C) solution of adamantane-1-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF), add ethyl chloroformate (1.3 eq) dropwise, resulting in the formation of a white precipitate.
- Stir the mixture at -10 °C for 30 minutes.
- Add concentrated ammonium hydroxide (excess) to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-adamantanecarboxamide.

Step 2: Dehydration of 1-Adamantanecarboxamide to **Adamantane-1-carbonitrile**

- To a stirred suspension of 1-adamantanecarboxamide (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add a dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it onto crushed ice.
- Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford pure **adamantane-1-carbonitrile**.^{[1][3][4][5]}



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Caption: Synthesis of **Adamantane-1-carbonitrile** from 1-Adamantanecarboxylic Acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetric structure of the adamantane cage results in a relatively simple NMR spectrum.

Table 2: ^1H and ^{13}C NMR Chemical Shifts for **Adamantane-1-carbonitrile**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~1.75	br s	6H, CH_2
~1.95	br s	6H, CH_2	
~2.10	br s	3H, CH	
^{13}C NMR	~28.0	CH	
~35.8	CH_2		
~40.5	CH_2		
~124.0	C-CN		
~30.0	C-CN		

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The assignments are based on the expected chemical shifts for adamantane derivatives.[\[6\]](#)[\[7\]](#)

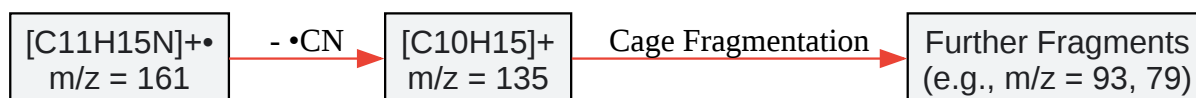
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **adamantane-1-carbonitrile** typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the loss of the nitrile group and subsequent fragmentation of the adamantane cage.

Table 3: Major Fragments in the Mass Spectrum of **Adamantane-1-carbonitrile**

m/z	Proposed Fragment	Notes
161	$[\text{C}_{11}\text{H}_{15}\text{N}]^{+\bullet}$	Molecular ion ($\text{M}^{+\bullet}$)
135	$[\text{C}_{10}\text{H}_{15}]^+$	Loss of $\cdot\text{CN}$ radical, forming the stable adamantyl cation (often the base peak)
93	$[\text{C}_7\text{H}_9]^+$	Fragmentation of the adamantane cage
79	$[\text{C}_6\text{H}_7]^+$	Further fragmentation of the adamantane cage

Note: The fragmentation pattern is based on the principles of mass spectrometry for similar adamantane derivatives.[8][9]



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Caption: Proposed Mass Spectrometry Fragmentation of **Adamantane-1-carbonitrile**.

Infrared (IR) Spectroscopy

The IR spectrum of **adamantane-1-carbonitrile** is characterized by the sharp absorption band of the nitrile group.

Table 4: Key IR Absorption Bands for **Adamantane-1-carbonitrile**

Wavenumber (cm^{-1})	Vibration
~2230	$\text{C}\equiv\text{N}$ stretch (sharp, medium intensity)
2850-2950	C-H stretch (aliphatic)
~1450	CH_2 bend

Note: These are characteristic vibrational frequencies and may vary slightly.[10][11][12]

Applications in Drug Discovery

The adamantane cage is a "privileged scaffold" in medicinal chemistry due to its unique properties that can enhance the therapeutic potential of drug candidates.[13]

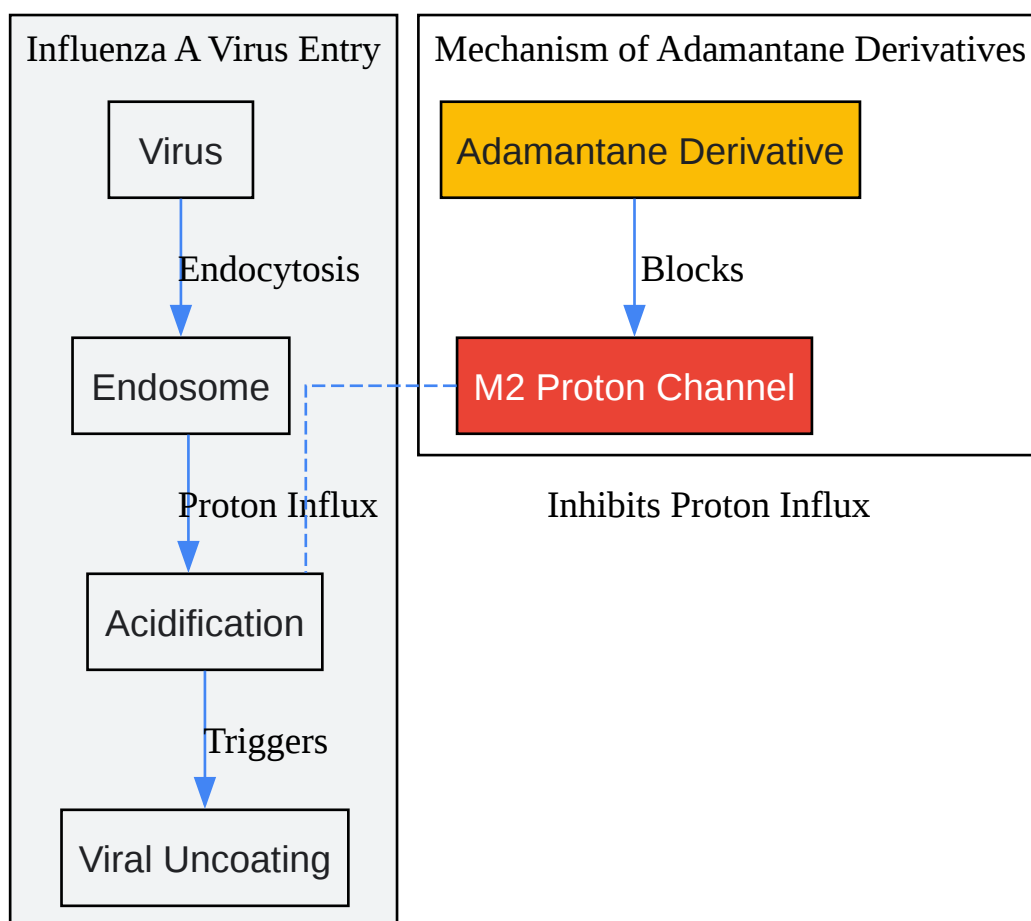
- **Lipophilicity and Bioavailability:** The bulky and hydrophobic nature of the adamantane group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[13]
- **Metabolic Stability:** The rigid adamantane structure can sterically hinder the metabolic degradation of nearby functional groups, thereby increasing a drug's half-life.[13]
- **Three-Dimensionality:** The distinct 3D shape of adamantane allows for a more precise and effective interaction with the binding pockets of biological targets, often leading to improved potency and selectivity.[13]

Precursor for Saxagliptin and Analogs

Adamantane-1-carbonitrile is a key precursor in some synthetic routes to adamantane-based dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. While not a direct precursor to the final Saxagliptin molecule, which contains a hydroxylated adamantane moiety, it serves as a valuable starting material for the synthesis of various analogs and intermediates.[1][3][4][14][15] The synthesis of Saxagliptin typically involves intermediates derived from 3-hydroxy-1-adamantaneacetic acid.[3]

Antiviral Research

Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against the influenza A virus. They function by blocking the M2 proton ion channel, which is essential for the viral uncoating process within the host cell.[16][17][18] While the direct antiviral activity of **adamantane-1-carbonitrile** is not as extensively studied as its amino-derivatives, its rigid scaffold makes it a valuable starting point for the synthesis of novel antiviral agents targeting viral ion channels or other viral proteins.



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Caption: Inhibition of Influenza A M2 Proton Channel by Adamantane Derivatives.

Safety and Handling

Adamantane-1-carbonitrile is classified as harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 5: Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin.
Precautionary Statements	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Conclusion

Adamantane-1-carbonitrile is a versatile and valuable compound for researchers in organic synthesis and drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for the development of novel therapeutic agents with improved pharmacokinetic profiles. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, serving as a foundational resource for its effective utilization in the laboratory. Further research into the specific biological activities and potential signaling pathway interactions of **adamantane-1-carbonitrile** and its derivatives is warranted to fully explore its therapeutic potential.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Saxagliptin | C₁₈H₂₅N₃O₂ | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. kbfi.ee [kbfi.ee]
- 8. benchchem.com [benchchem.com]
- 9. uni-saarland.de [uni-saarland.de]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
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